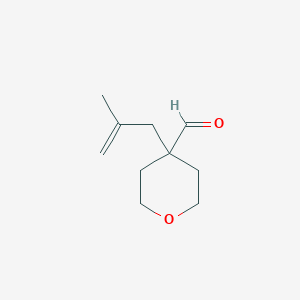
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a 2-methylprop-2-en-1-yl group attached to the oxane ring and an aldehyde functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols and appropriate reagents.
Introduction of the 2-Methylprop-2-en-1-yl Group: This step involves the addition of the 2-methylprop-2-en-1-yl group to the oxane ring, which can be achieved through various alkylation reactions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxane ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-(2-Methylprop-2-en-1-yl)oxane-4-carboxylic acid
Reduction: 4-(2-Methylprop-2-en-1-yl)oxane-4-methanol
Substitution: Various substituted oxane derivatives
Scientific Research Applications
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The oxane ring structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-methylprop-1-enyl)oxane: Similar structure but lacks the aldehyde group.
4-(1-Methylprop-2-en-1-yl)oxane-4-carbaldehyde: Similar structure with a different alkyl group.
Uniqueness
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde is unique due to the presence of both the 2-methylprop-2-en-1-yl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-(2-methylprop-2-enyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-10(8-11)3-5-12-6-4-10/h8H,1,3-7H2,2H3 |
InChI Key |
ULKYGMFCRBLQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CCOCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




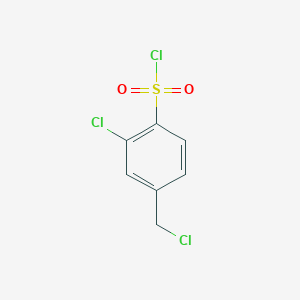
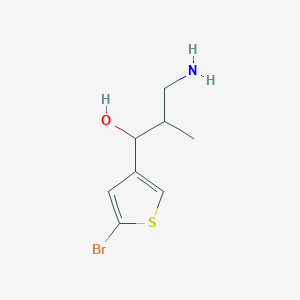
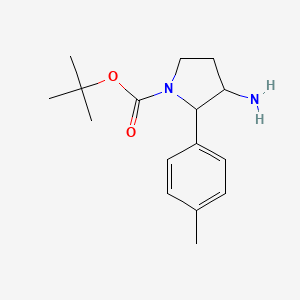
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
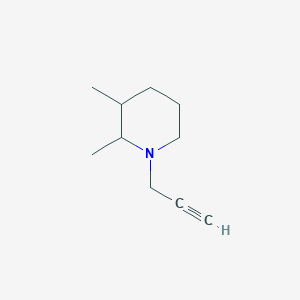
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
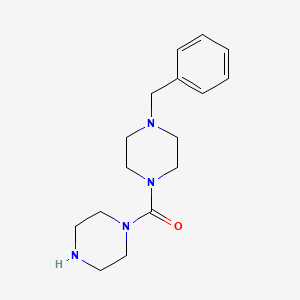
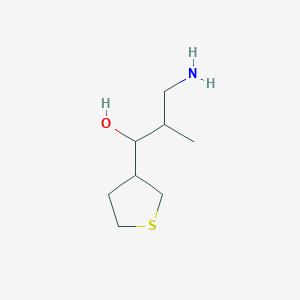
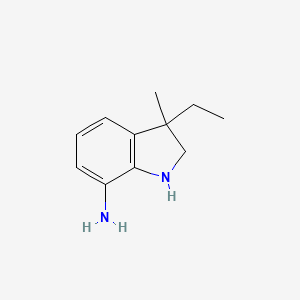

![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)
![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
